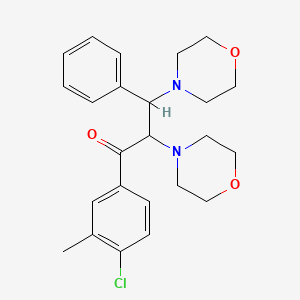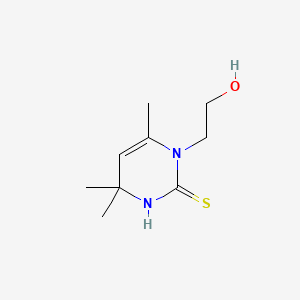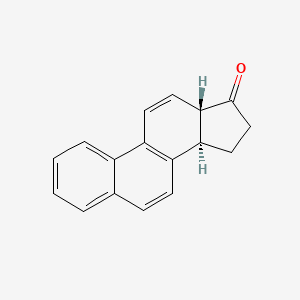
Gona-1,3,5,7,9,11-hexaen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gona-1,3,5,7,9,11-hexaen-17-one is a chemical compound known for its unique structure and properties. It is a polyunsaturated ketone with a series of alternating double bonds, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estra-1,3,5(10)-trien-17-one: Another polyunsaturated ketone with similar structural features.
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: A related compound with additional functional groups.
Uniqueness
Gona-1,3,5,7,9,11-hexaen-17-one is unique due to its specific arrangement of double bonds and the presence of the ketone group, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
5836-87-3 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1 |
InChI-Schlüssel |
PBRRDBXFEFZRTG-HOTGVXAUSA-N |
Isomerische SMILES |
C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
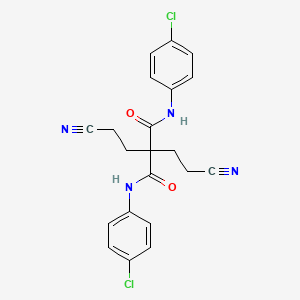
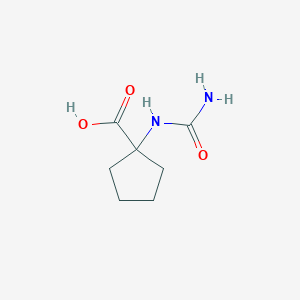



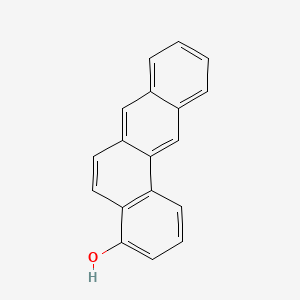
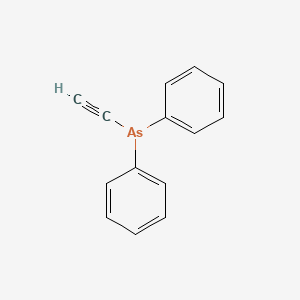
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
